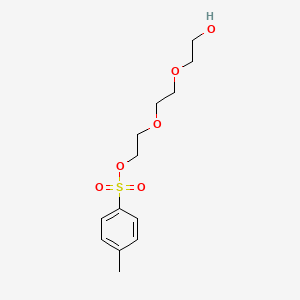

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Overview

Description

Tos-PEG3, also known as tosyl-polyethylene glycol 3, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. It features a polyethylene glycol spacer flanked by tosyl groups, which enhance its solubility and bioavailability. This compound is particularly valuable in pharmaceutical research and development due to its bifunctionality, which facilitates the attachment of active pharmaceutical ingredients to carriers or targeting moieties .

Scientific Research Applications

Tos-PEG3 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

Biology: Employed in the conjugation of biomolecules, such as peptides and oligonucleotides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.

Industry: Applied in the development of functional coatings and new materials, as well as in cell culture and nanotechnology research .

Safety and Hazards

Mechanism of Action

Tos-PEG3 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

Binding: One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase.

Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.

Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein from the cell

Biochemical Analysis

Biochemical Properties

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. The compound interacts with enzymes, proteins, and other biomolecules through its hydroxyl and tosyl groups. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the tosyl group facilitates nucleophilic substitution reactions . This compound is often used in the synthesis of more complex molecules, where it acts as a linker or spacer, enhancing the solubility and reactivity of the resulting products .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific proteins and enzymes within the cell . The compound’s hydrophilic nature allows it to be readily taken up by cells, where it can participate in biochemical reactions that modify cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The tosyl group acts as a leaving group in nucleophilic substitution reactions, enabling the compound to form covalent bonds with target molecules . This can result in the inhibition or activation of enzymes, as well as changes in gene expression . The compound’s ability to modify proteins and other biomolecules at the molecular level is crucial for its role in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease if exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins or other biomolecules . Degradation of the compound over time can also impact its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s hydrophilic PEG spacer allows it to be readily metabolized, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature enables it to be efficiently taken up by cells, where it can accumulate in specific compartments . This localization is crucial for its activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles or compartments within the cell, where it exerts its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG3 typically involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows: [ \text{HO-PEG-OH} + 2 \text{TsCl} \rightarrow \text{Ts-PEG-Ts} + 2 \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of Tos-PEG3 involves large-scale batch reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes:

- Dissolution of polyethylene glycol in anhydrous dichloromethane.

- Addition of p-toluenesulfonyl chloride and a base.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures.

- Purification of the product through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG3 primarily undergoes nucleophilic substitution reactions due to the presence of tosyl groups, which are excellent leaving groups. The common reactions include:

Substitution Reactions: Tos-PEG3 reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Reduction Reactions: Tos-PEG3 can be reduced to form hydroxyl-terminated polyethylene glycol derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alcohols.

Solvents: Dichloromethane, dimethyl sulfoxide, ethanol.

Conditions: Room temperature to slightly elevated temperatures, anhydrous conditions.

Major Products:

Amine Derivatives: Formed by reaction with amines.

Thiol Derivatives: Formed by reaction with thiols.

Alcohol Derivatives: Formed by reaction with alcohols

Comparison with Similar Compounds

Tos-PEG3 is unique due to its bifunctionality and the presence of tosyl groups, which make it highly reactive and versatile. Similar compounds include:

Tos-PEG2: A shorter polyethylene glycol linker with similar properties but reduced solubility and flexibility.

Tos-PEG4: A longer polyethylene glycol linker that offers increased solubility and flexibility but may be less efficient in certain applications.

Tos-PEG3-CH2COOH: A derivative with a carboxyl group, providing additional functionality for conjugation with biomolecules .

Tos-PEG3 stands out due to its optimal balance of solubility, reactivity, and versatility, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCRUOTLCQWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448199 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-68-4 | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![1-(tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea](/img/structure/B1679126.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)

![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)

![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)